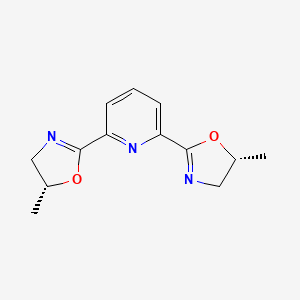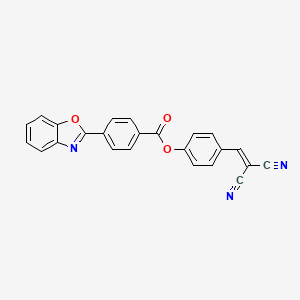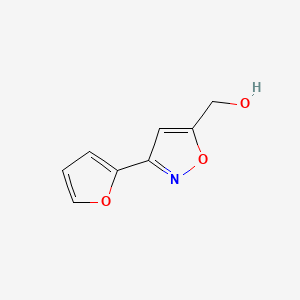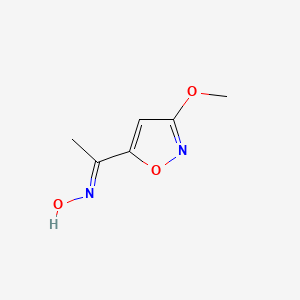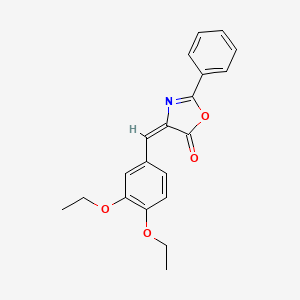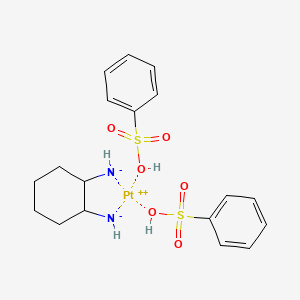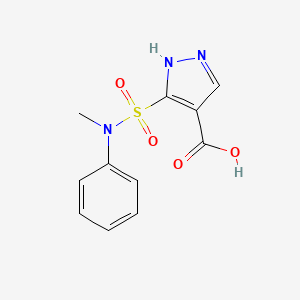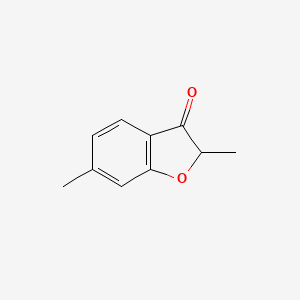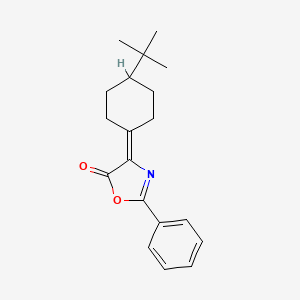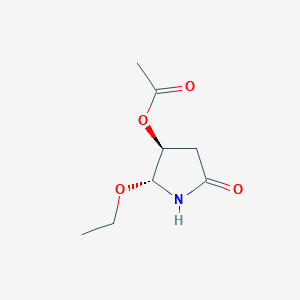
(2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate is a chiral compound with a pyrrolidinone core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both an ethoxy group and an acetate group in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidinone derivative.
Ethoxylation: Introduction of the ethoxy group can be achieved through nucleophilic substitution reactions using ethyl halides under basic conditions.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ethoxyacetic acid or ethoxyacetaldehyde.
Reduction: Formation of 2-ethoxy-5-hydroxypyrrolidine.
Substitution: Formation of various substituted pyrrolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate involves its interaction with specific molecular targets. The compound may act by:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.
Pathway Modulation: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
2-Pyrone Derivatives: Compounds with similar cyclic structures but different functional groups.
Pyrrolidinone Derivatives: Compounds with variations in the substituents on the pyrrolidinone ring.
Uniqueness
(2R,3S)-2-Ethoxy-5-oxopyrrolidin-3-yl acetate is unique due to its specific stereochemistry and the presence of both ethoxy and acetate groups
Properties
Molecular Formula |
C8H13NO4 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
[(2R,3S)-2-ethoxy-5-oxopyrrolidin-3-yl] acetate |
InChI |
InChI=1S/C8H13NO4/c1-3-12-8-6(13-5(2)10)4-7(11)9-8/h6,8H,3-4H2,1-2H3,(H,9,11)/t6-,8+/m0/s1 |
InChI Key |
KDMLNAZBVGKWON-POYBYMJQSA-N |
Isomeric SMILES |
CCO[C@@H]1[C@H](CC(=O)N1)OC(=O)C |
Canonical SMILES |
CCOC1C(CC(=O)N1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


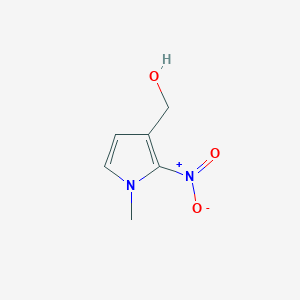
![(4E)-4-[(3,4-dimethoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B12881880.png)
